3-(Dimethylamino)propyl acrylate
Overview
Description
3-(Dimethylamino)propyl acrylate is a chemical compound that serves as a monomer for various polymerization reactions. It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to an acrylate moiety. This structure allows it to participate in the formation of polymers with unique properties, such as temperature-responsive behavior and the ability to form inclusion complexes with other molecules like β-cyclodextrin .
Synthesis Analysis
The synthesis of related compounds such as N-[3-(dimethylamino)propyl]methacrylamide and -acrylamide can be achieved through microwave-assisted synthesis, which involves the reaction of 3-dimethylamino-1-propylamine with (meth)acrylic acid without the need for a solvent . Another approach for generating acrylate derivatives is the base-promoted in situ generation of methyl acrylate from dimethyl 3,3'-dithiodipropionate, which can then be used for the alkylation of heterocycles . Additionally, N-[(dimethylamino)ethyl]acrylamide, a polymerizable monomer, can be prepared from acryloyl chloride and 2-dimethylaminoethylamine under optimized reaction conditions .
Molecular Structure Analysis
The molecular structure of acrylate derivatives can be complex, as evidenced by the study of Z/E-isomerism in 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile. This study revealed that the Z and E isomers have similar bond lengths and angles, and the crystal packing of the Z isomer was found to be denser and more stable than that of the E isomer .
Chemical Reactions Analysis
The reactivity of 3-(dimethylamino)propyl acrylate derivatives in radical copolymerization has been explored. For instance, the radical copolymerization of N-[(3-Dimethylamino)propyl] acrylamide with methyl acrylate was carried out, and the monomer reactivity ratios were determined using various methods . These studies help in understanding the polymerization behavior of these monomers and in designing copolymers with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from 3-(dimethylamino)propyl acrylate are influenced by their molecular structure. For example, the homopolymers obtained from the microwave-assisted synthesis exhibit lower critical solution temperature (LCST) behavior in water, which can be modified by N-oxidation or by forming a polymer-inclusion complex with β-cyclodextrin . The self-catalyzed degradation of poly(2-dimethylaminoethyl acrylate) in water over time indicates a hydrolysis process that is independent of polymer molecular weight and solution pH, suggesting potential applications in biodegradable materials . The synthesis and characterization of 3-Dimethylamino-N,N-dimethylpropionamide, a related compound, also highlight the importance of reaction conditions in achieving high yields and purity of the final product .
Scientific Research Applications
Microwave-Assisted Synthesis and LCST-Behavior
3-(Dimethylamino)propyl acrylate is utilized in the microwave-assisted synthesis of poly{N-3-(dimethylamino)propylacrylamide}. These polymers exhibit lower critical solution temperature (LCST) behavior in water, influenced by various factors such as pH and the formation of polymer-inclusion complexes (Schmitz & Ritter, 2007).
Solvent-Free Synthesis of Heterocyclic Compounds
The compound is used in eco-friendly transamination and aza-annulation reactions to synthesize new heterocyclic compounds like α-Hetero-β-Hydrazino Acrylates and 1,2-Dihydropyrazol-3-ones, highlighting its role in green chemistry (Meddad et al., 2001).
Influence of Organic Solvent on Association
Studies have been conducted on how different organic solvents affect the association of N-3-(dimethylamino)propylacrylamides, providing insights into the interactions of these compounds in various solvents, which is crucial for their practical applications (Kamorina et al., 2019).
Synthesis of Quaternary Ammonium Salts
3-(Dimethylamino)propyl acrylate is involved in the synthesis of various quaternary ammonium salts, which have demonstrated high inhibitory activity in biological applications, such as reducing superoxide generation in mitochondria (Kushnir et al., 2015).
Radical Copolymerization
The compound is used in the radical copolymerization with other acrylates, contributing to the development of new polymers with diverse applications (Si & Qiu, 1995).
Water-Soluble Thermo-Sensitive Resin
It plays a role in synthesizing water-soluble resins with thermo-sensitive properties, useful in applications like thermal laser imaging (An et al., 2015).
Composite Nanogels
This chemical is integral in fabricating chitosan-based composite nanogels with applications in drug delivery and responsive materials, showcasing its versatility in nanotechnology (He et al., 2019).
Polymeric Nanocarriers
Used in the synthesis of polymeric nanocarriers, it facilitates controlled release of bioactive agents, making it significant in pharmaceutical and medical research (Wang et al., 2013).
Mercury(II) Ion Adsorption
It is a key component in synthesizing resins that are selective adsorbents to mercury(II) ions, demonstrating its environmental application in heavy metal ion removal (Rivas et al., 2002).
Safety And Hazards
Future Directions
3-(Dimethylamino)propyl acrylate is used in a variety of applications, including as a cationic amide monomer with high hydrolysis resistance . It has a much stronger base strength (Pka=10.35), than DMAEA and dimethylaminoethyl methacrylate . It readily reacts with alkyl halide and with sulfuric ester to form quaternary ammonium salts . It is used in flocculants, chemicals for paper making, dispersants, paints, coating materials, electrodeposition paints, and cosmetic materials .
properties
IUPAC Name |
3-(dimethylamino)propyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-4-8(10)11-7-5-6-9(2)3/h4H,1,5-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQHFMGRRVQFNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066382 | |
Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)propyl acrylate | |
CAS RN |
18526-07-3 | |
Record name | 3-(Dimethylamino)propyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18526-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018526073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(dimethylamino)propyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.532 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PROPENOIC ACID, 3-(DIMETHYLAMINO)PROPYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T4FPJ4PBT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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